molecular formula C20H20N2O5S B12368363 Tyrosinase-IN-19

Tyrosinase-IN-19

Cat. No.: B12368363
M. Wt: 400.4 g/mol
InChI Key: GVMSVAXSEPNBTQ-ZDLGFXPLSA-N
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Description

Tyrosinase-IN-19 is a compound known for its inhibitory effects on the enzyme tyrosinase Tyrosinase is a copper-containing enzyme that plays a crucial role in the production of melanin, the pigment responsible for the color of skin, hair, and eyes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyrosinase-IN-19 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

Tyrosinase-IN-19 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Tyrosinase-IN-19 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on melanin production and its potential role in treating hyperpigmentation disorders.

    Medicine: Explored for its therapeutic potential in conditions related to excessive melanin production, such as melasma and age spots.

    Industry: Utilized in the development of skin whitening products and as an additive to prevent browning in fruits and vegetables.

Mechanism of Action

The mechanism of action of Tyrosinase-IN-19 involves its interaction with the active site of the tyrosinase enzyme. By binding to the copper ions in the active site, this compound inhibits the enzyme’s ability to catalyze the oxidation of tyrosine to melanin. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific structure and binding properties of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tyrosinase-IN-19 include other tyrosinase inhibitors such as kojic acid, arbutin, and hydroquinone. These compounds also inhibit the activity of tyrosinase and are used in various applications related to skin whitening and the prevention of browning in foods.

Uniqueness

What sets this compound apart from other similar compounds is its specific binding affinity and inhibitory potency. It may offer advantages in terms of stability, safety, and efficacy, making it a valuable addition to the range of available tyrosinase inhibitors.

Properties

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

(5Z)-2-[(3,4-dimethoxyphenyl)methylimino]-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2O5S/c1-25-15-6-4-12(8-14(15)23)10-18-19(24)22-20(28-18)21-11-13-5-7-16(26-2)17(9-13)27-3/h4-10,23H,11H2,1-3H3,(H,21,22,24)/b18-10-

InChI Key

GVMSVAXSEPNBTQ-ZDLGFXPLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NCC3=CC(=C(C=C3)OC)OC)S2)O

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=NCC3=CC(=C(C=C3)OC)OC)S2)O

Origin of Product

United States

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